molecular formula C20H18ClN3O3S B11610102 N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B11610102
M. Wt: 415.9 g/mol
InChI Key: CZUXWLKNPRYACQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone-derived compound characterized by a 1,3-thiazolidin-4-one core substituted with a propenyl group at position 3, a 4-hydroxyphenylimino moiety at position 2, and an acetamide side chain at position 5 linked to a 4-chlorophenyl group. Structural characterization of such compounds often employs X-ray crystallography, with refinement programs like SHELXL playing a critical role in confirming stereochemical details .

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-hydroxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C20H18ClN3O3S/c1-2-11-24-19(27)17(12-18(26)22-14-5-3-13(21)4-6-14)28-20(24)23-15-7-9-16(25)10-8-15/h2-10,17,25H,1,11-12H2,(H,22,26)

InChI Key

CZUXWLKNPRYACQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)O)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. This is followed by the cyclization of the resulting intermediate with thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone derivative with acetic anhydride to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: Preliminary studies suggest that the compound may have therapeutic applications in treating infections and certain types of cancer. Further research is needed to fully understand its efficacy and safety.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide involves its interaction with cellular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to the death of microbial or cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells and inhibit the growth of bacteria by targeting their cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiazolidinone derivatives exhibit significant pharmacological relevance, and structural modifications profoundly influence their properties. Below is a comparative analysis of the target compound with similar analogues (Table 1).

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituent at Thiazolidinone Position 3 Acetamide Substituent Aryl Imino Group Notable Features Reference
Target Compound Prop-2-en-1-yl N-(4-chlorophenyl) 4-hydroxyphenyl E-configuration imine; dual aryl groups with opposing electronic effects
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Phenylsulfonyl N-(2-methylphenyl) Phenyl Z-configuration imine; sulfonyl group enhances electrophilicity
N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]...} 1,1-Dioxidotetrahydrothiophenyl N-(4-chlorophenyl) Thioxo group at position 2; fused thiophene ring modulates planarity
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide 2-(4-Fluorophenyl)ethyl N-phenyl 4-chlorophenyl Fluorinated alkyl chain; potential for enhanced lipophilicity
(2Z)-2-[5-(2-Chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide 4-Methylphenyl N-(4-methylphenyl) Cyano group at position 2; chlorobenzyl enhances steric bulk
N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide N-(4-chlorophenyl) Fused thiazolo-pyridazine ring; thienyl group introduces π-π stacking potential

Key Structural and Electronic Differences

The 1,1-dioxidotetrahydrothiophenyl group in confers rigidity and polarity, contrasting with the flexible 2-(4-fluorophenyl)ethyl chain in .

Aryl Imino Group Variations: The 4-hydroxyphenylimino moiety in the target compound enables hydrogen bonding, unlike the non-polar phenylimino group in or the absence of an imino group in .

Acetamide Side Chain Modifications :

  • The N-(4-chlorophenyl) group in the target compound and provides steric hindrance and lipophilicity, whereas N-(2-methylphenyl) in offers milder steric effects.

Biological Activity

N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following characteristics:

Property Details
Molecular Formula C18H18ClN3O2S
Molecular Weight 367.87 g/mol
IUPAC Name N-(4-chlorophenyl)-2-{(2E)-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}acetamide
SMILES CC(=O)N(C1=CC=C(C=C1)Cl)C(=N/C(=O)C(C=C)S(=O)(=O)N)C(=O)N(C1=CC=C(C=C1)O)C(=O)N

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolidinone derivatives, including our compound of interest. The thiazolidine ring has been associated with significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring similar thiazolidine structures have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells . The presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity by improving the compound's ability to interact with cellular targets.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies indicate that derivatives with similar functional groups exhibit significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It has been suggested that the compound can induce apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, reducing oxidative stress in cells .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a thiazolidinone derivative related to our compound was tested for anticancer efficacy against human breast cancer cells (MCF7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial activity of various thiazolidinone derivatives against clinical isolates of Staphylococcus aureus. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The research suggested that these compounds disrupt bacterial cell membranes and inhibit protein synthesis, leading to cell death .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolidinone core via cyclocondensation. Key steps include:

  • Cyclization : Reacting 2-[(4-hydroxyphenyl)imino]thiazolidinone precursors with chloroacetamide derivatives under reflux in ethanol or DMF, with yields influenced by stoichiometry and reaction time (e.g., 72% yield reported in a controlled setup) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol are critical for achieving >95% purity. NMR (e.g., δ 13.30 ppm for NH protons) and LC-MS are used to confirm purity and structural integrity .

Advanced: How do tautomeric equilibria (amine/imine forms) impact its spectroscopic characterization and bioactivity?

Methodological Answer:
The compound exhibits tautomerism between amine and imine forms (50:50 ratio in some syntheses), which complicates spectroscopic analysis . To resolve this:

  • NMR Titration : Variable-temperature 1H^1H-NMR (e.g., 11.20–10.10 ppm signals) can track tautomeric shifts.
  • Computational Modeling : DFT calculations predict dominant tautomers under physiological conditions, aiding in correlating structure with observed bioactivity (e.g., antimicrobial vs. anticancer effects) .

Basic: What spectroscopic techniques are most reliable for confirming its structure?

Methodological Answer:

  • 1H^1H-NMR : Identifies key protons (e.g., NH at δ 13.30 ppm, aromatic protons at δ 7.42–7.58 ppm) and confirms substitution patterns .
  • FT-IR : Detects carbonyl stretches (C=O at ~1700 cm1^{-1}) and imine C=N bonds (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 432.08) .

Advanced: How can researchers address contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., variable IC50_{50} values in anticancer assays) may arise from:

  • Structural Analog Comparisons : Use SAR tables to identify critical moieties (e.g., thienopyrimidine vs. oxadiazole derivatives). For example:
Analog Core StructureBioactivity ProfileKey Differentiator
Thiazolidinone + imineBroad-spectrum antimicrobialChlorophenyl substituent
Thieno[2,3-d]pyrimidineAntiviralMulti-ring conjugation
  • Assay Standardization : Control for solvent effects (DMSO vs. aqueous buffers) and cell line variability (e.g., HepG2 vs. MCF-7) .

Advanced: What mechanistic insights explain the thiazolidinone core's role in pharmacological activity?

Methodological Answer:
The thiazolidinone core acts as a bioisostere for peptide bonds, enabling:

  • Enzyme Inhibition : Molecular docking studies suggest binding to kinase active sites (e.g., EGFR) via hydrogen bonding with the 4-oxo group .
  • ROS Modulation : Electrochemical assays (cyclic voltammetry) reveal redox activity linked to the conjugated imine-thiazolidinone system, correlating with pro-apoptotic effects in cancer cells .

Basic: What are the safety protocols for handling this compound in vitro?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • First Aid : For accidental inhalation, move to fresh air; for eye contact, rinse with water for 15+ minutes. Consult toxicity data (e.g., LD50_{50} in rodent models) before in vivo work .

Advanced: How can computational methods optimize its pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict logP (~3.2) and BBB permeability, guiding derivatization (e.g., adding polar groups to reduce hepatotoxicity) .
  • MD Simulations : Analyze stability in biological membranes (e.g., POPC bilayers) to assess bioavailability .

Basic: What solvents and temperatures are optimal for its stability in storage?

Methodological Answer:

  • Storage : Store at –20°C in anhydrous DMSO or under argon to prevent hydrolysis of the imine bond.
  • Stability Assays : Monitor via HPLC (C18 columns, acetonitrile/water mobile phase) over 6 months to detect degradation products .

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